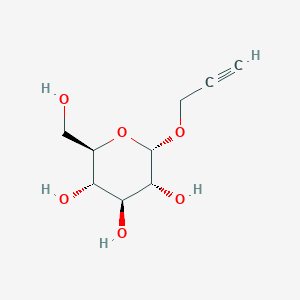

Propargyl a-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propargyl a-D-glucopyranoside is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Propargyl α-D-glucopyranoside serves as a crucial building block in the synthesis of various glycosylated compounds. Its propargyl group facilitates participation in 1,3-dipolar cycloaddition reactions , which are essential for constructing complex molecular architectures.

Key Reactions

- Cycloaddition Reactions : The propargyl group acts as a dipolarophile in reactions with azides to form triazole derivatives. This method is widely used to synthesize glycoconjugates , which are vital for studying biological processes and developing therapeutics .

- Quinoline-Based Glycoconjugates : A one-pot three-component reaction involving propargyl α-D-glucopyranoside, aldehydes, and anilines has been reported to yield quinoline-based glycoconjugates, demonstrating its utility in creating biologically relevant compounds .

Glycosylation Reactions

Propargyl α-D-glucopyranoside can be utilized as a glycosyl donor in glycosylation reactions, leading to the formation of various glycosides. These glycosides are important for modifying the properties of biomolecules.

Case Study: Synthesis of Sugar-Modified Cellulose Derivatives

A study demonstrated the reaction between propargyl α-D-glucopyranoside and azido-6-deoxy cellulose to produce modified cellulose derivatives. These derivatives were characterized using FTIR and NMR spectroscopy, highlighting the potential of propargyl α-D-glucopyranoside in creating functionalized polysaccharides .

Inhibition of Enzymes

Propargyl α-D-glucopyranoside has been investigated for its potential as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage postprandial blood glucose levels, making it a target for diabetes treatment.

Inhibitory Activity

Research has shown that derivatives synthesized from propargyl α-D-glucopyranoside exhibit significant inhibitory activity against α-glucosidase. For instance, newly synthesized triazole derivatives demonstrated lower IC50 values compared to standard inhibitors like acarbose, indicating their potential as therapeutic agents for type 2 diabetes management .

Development of Functional Foods

The ability of propargyl α-D-glucopyranoside to inhibit α-glucosidase suggests its application in developing functional foods aimed at controlling blood sugar levels. The incorporation of such compounds into dietary products could provide health benefits for individuals with metabolic disorders.

Data Tables

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargyl α-D-glucopyranoside serves as an alkyne component in CuAAC reactions to synthesize triazole-linked glycoconjugates. Key applications include:

Reaction with Azide-Functionalized Cellulose

-

Reaction Scheme :

Propargyl α-D-glucopyranoside reacts with 6-azido-6-deoxy cellulose under CuSO₄/Na-ascorbate catalysis in DMSO to form 6-deoxy-6-(4-methyl-D-glucopyranose-1-N-[1,2,3-triazole]) cellulose (Figure 1) . -

Key Findings :

-

Degree of Substitution (DS) : DS values ranged from 0.32 to 0.96 , depending on steric hindrance and reaction conditions (Table 1).

-

Characterization :

-

Table 1: CuAAC Reactions of Propargyl α-D-Glucopyranoside with Azide Substrates

| Substrate | DS<sub>Sugar</sub> | Solubility Post-Reaction | Key Observations |

|---|---|---|---|

| 6-Azido-6-deoxy cellulose | 0.96 | DMSO-soluble | Residual azide detected |

| 5-Azido-5-deoxy-xylofuranose | 0.42 | Water-soluble | Steric hindrance limited DS |

| Methyl 6-azido-glucopyranoside | 0.40 | Aqueous NaOH-soluble | 50% alkyne conversion |

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : Bulky substituents (e.g., benzyl groups) on azide partners reduce DS values (e.g., DS = 0.32 for tri-O-benzyl derivatives) .

-

Solubility Trends : Hydrophilic sugar moieties enhance water solubility (e.g., sample 3e in Table 1), while hydrophobic groups retain DMSO solubility .

Structural Characterization Techniques

特性

分子式 |

C9H14O6 |

|---|---|

分子量 |

218.2 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |

InChIキー |

DSKUDOWHGLWCBQ-ZEBDFXRSSA-N |

異性体SMILES |

C#CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。